molecular formula C17H22N2O2 B2659543 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide CAS No. 852368-35-5

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

Cat. No. B2659543
CAS RN: 852368-35-5
M. Wt: 286.375
InChI Key: INSGOLBVBQWHES-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Neuroprotective and Neurotoxic Effects of NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptor antagonists, like ketamine, have been studied extensively for their dual neuroprotective and neurotoxic roles in the brain. These compounds can offer neuroprotection by inhibiting excitotoxicity, a process that contributes to neuronal damage and death in conditions such as stroke and traumatic brain injury. However, repeated or high-dose exposure, especially in the developing brain, can lead to neurotoxic effects, highlighting the importance of dosing and context in their application (Yan & Jiang, 2014).

Potential in Cancer Therapy

Indoleamine 2,3-dioxygenase (IDO) inhibitors, such as 1-methyltryptophan, have garnered interest for their potential in cancer therapy. IDO is an enzyme involved in tryptophan catabolism, playing a role in tumor immune evasion. Inhibiting IDO can potentially enhance the immune system's ability to fight cancer, indicating a promising direction for therapeutic research (Löb et al., 2009).

AMPA Receptor Agonists in Depression Treatment

The role of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor agonists in depression treatment highlights the importance of glutamate receptors in psychiatric conditions. Ketamine's antidepressant effects, for instance, require the activation of AMPA receptors, pointing to the potential of targeting these receptors for developing rapid-acting antidepressants (Yang et al., 2012).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-10-19(11-5-2)17(21)16(20)15-12(3)18-14-9-7-6-8-13(14)15/h6-9,18H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSGOLBVBQWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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